molecular formula C8H5ClN4O B3033737 2-(Azidomethyl)-5-chloro-1,3-benzoxazole CAS No. 1158301-21-3

2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Cat. No.: B3033737
CAS No.: 1158301-21-3
M. Wt: 208.6 g/mol
InChI Key: VRHDPVIGRGSRAJ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-chloro-1,3-benzoxazole is an organic compound that belongs to the class of azides and benzoxazoles. This compound is characterized by the presence of an azidomethyl group and a chlorine atom attached to a benzoxazole ring. Azides are known for their high reactivity and are often used in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-1,3-benzoxazole.

    Formation of Azidomethyl Group: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 5-chloro-1,3-benzoxazole with a suitable azidating agent, such as sodium azide, in the presence of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis, given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-chloro-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

    Substituted Benzoxazoles: Formed from nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-(Azidomethyl)-5-chloro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in materials science for the development of new polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-1,3-benzoxazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

    5-Chloro-1,3-benzoxazole: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.

    2-(Azidomethyl)-5-chloro-1,3-benzothiazole: Similar structure but with a sulfur atom instead of oxygen, which can affect its reactivity and applications.

Uniqueness

2-(Azidomethyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both the azidomethyl group and the chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(azidomethyl)-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDPVIGRGSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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